molecular formula C17H14N2O2 B1519088 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1177282-64-2

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1519088
CAS No.: 1177282-64-2
M. Wt: 278.3 g/mol
InChI Key: DWSDXIBXFAPIAU-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at position 2, a biphenyl group at position 5, and a carboxylic acid group at position 3. The structural diversity of pyrazoles makes them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 4-phenylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the desired pyrazole . The reaction conditions often include the use of catalysts such as acetic acid or sulfuric acid and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the biphenyl group at position 5 enhances its potential interactions with biological targets and its overall stability .

Properties

IUPAC Name

2-methyl-5-(4-phenylphenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-19-16(17(20)21)11-15(18-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSDXIBXFAPIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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